

Application Note: SiR-actin for Live-Cell Imaging of the Actin Cytoskeleton

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Abstract

This document provides detailed application notes and protocols for the use of SiR-actin, a fluorogenic, cell-permeable, and highly specific probe for imaging filamentous actin (F-actin) in live cells. SiR-actin is a powerful tool for studying actin dynamics in various cellular processes, including cell migration, division, and intracellular transport. Its far-red emission minimizes phototoxicity and autofluorescence, making it ideal for long-term time-lapse imaging and super-resolution microscopy.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in maintaining cell shape, motility, and internal organization. Visualizing F-actin in living cells is crucial for understanding these fundamental processes. SiR-actin is a small molecule probe that combines the F-actin binding properties of the natural product jasplakinolide with the far-red, fluorogenic silicon rhodamine (SiR) dye. This probe allows for the direct visualization of endogenous F-actin without the need for genetic modification or antibody staining. Key advantages include high specificity, low background fluorescence, cell permeability, and compatibility with advanced imaging techniques like STED and SIM superresolution microscopy.

Mechanism of Action







SiR-actin is intrinsically fluorogenic, meaning its fluorescence is significantly enhanced upon binding to its target. In its unbound state, the SiR-dye exists predominantly in a non-fluorescent, closed spirolactone form. When SiR-actin binds to the jasplakinolide-binding site on F-actin, the dye undergoes a conformational change to its open, zwitterionic form, which is highly fluorescent. This mechanism ensures a high signal-to-noise ratio, as unbound probes contribute minimally to the background signal.

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